2-(Hydroxyamino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

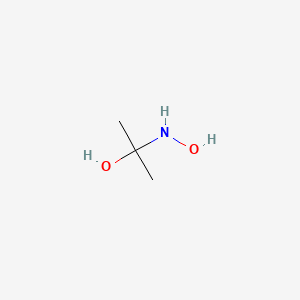

Structure

2D Structure

3D Structure

Properties

CAS No. |

61558-18-7 |

|---|---|

Molecular Formula |

C3H9NO2 |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

2-(hydroxyamino)propan-2-ol |

InChI |

InChI=1S/C3H9NO2/c1-3(2,5)4-6/h4-6H,1-2H3 |

InChI Key |

VZEQQWRYRFLIEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(NO)O |

Origin of Product |

United States |

The Significance and Research Trajectories of Alpha Hydroxy Hydroxylamines

Alpha-hydroxy hydroxylamines are a specific subclass of hydroxyamino alcohols where the hydroxyl and hydroxylamino groups are attached to the same carbon atom. This arrangement, as seen in 2-(Hydroxyamino)propan-2-ol, leads to a geminal (gem-diol like) substitution pattern of heteroatoms.

The significance of α-hydroxy hydroxylamines lies in their potential as intermediates in organic synthesis and as building blocks for more complex molecules. For instance, they can be seen as precursors to oximes and nitrones through dehydration, or they can undergo various redox reactions. Research in this area often focuses on the development of new synthetic methodologies to access these structures and to explore their subsequent transformations. google.comsioc-journal.cn While extensive research on a wide array of α-hydroxy hydroxylamines is not widespread, their structural motif appears in discussions of biosynthetic pathways and as potential intermediates in various chemical transformations. google.com

Structural and Mechanistic Considerations of the 2 Hydroxyamino Propan 2 Ol Scaffold

Carbon-Carbon Bond Formation in Hydroxyamino Alcohol Synthesis

Addition Reactions to Unsaturated Linkages, Including Nitrones

The synthesis of hydroxylamines through the addition of nucleophiles to unsaturated C=N bonds, particularly within nitrones, is a cornerstone of their preparation. unizar.es This approach is highly effective for creating a new carbon-carbon bond adjacent to the nitrogen atom, directly installing the hydroxyamino functionality. unizar.esresearchgate.net Organometallic reagents are the most common nucleophiles for this transformation, allowing for the introduction of a wide array of alkyl, aryl, and vinyl groups. unizar.es

The general mechanism involves the attack of a nucleophile, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), on the electrophilic carbon of the nitrone double bond. This process results in the formation of an N,N-disubstituted hydroxylamine (B1172632). The versatility of this method allows for the synthesis of complex hydroxylamine structures by varying both the nitrone substrate and the organometallic reagent. unizar.es For instance, the addition of α-lithiated aryloxiranes to nitrones has been used to synthesize β,γ-epoxyhydroxylamines with excellent diastereoselectivity. researchgate.net

Radical additions and reductive couplings mediated by reagents like samarium diiodide also provide pathways to hydroxylamines from nitrones, further expanding the synthetic utility of these intermediates. unizar.esresearchgate.net

Table 1: Examples of Nucleophilic Additions to Nitrones

| Nitrone Substrate | Nucleophile | Product Type | Reference |

| C-Aryl-N-alkyl nitrone | Alkyl Grignard reagents | N,N-Dialkylhydroxylamine | unizar.es |

| C-Glycosyl-N-benzyl nitrone | Cyclopropyl magnesium bromide | N-Benzyl, N-cyclopropyl hydroxylamine | unizar.es |

| N-t-butyl-α-phenyl nitrone | α-Lithiated aryloxiranes | β,γ-Epoxyhydroxylamine | researchgate.net |

| α-Alkoxy nitrones | Organometallic reagents | syn-Adduct hydroxylamines | academie-sciences.fr |

Molecular Editing via Ring-Opening Amination Reactions

Ring-opening reactions of strained cyclic systems, such as epoxides, with hydroxylamine provide a direct route to hydroxyamino alcohols. This strategy leverages the nucleophilicity of the hydroxylamine nitrogen to open the ring, simultaneously installing both the hydroxylamine and alcohol functionalities. A notable example is the reaction of styrene (B11656) oxide with an excess of hydroxylamine, which results in the formation of isomeric N-(2-hydroxyalkyl)hydroxylamines. thieme-connect.de The reaction proceeds via nucleophilic attack of the hydroxylamine on one of the epoxide carbons, leading to the cleavage of the C-O bond. thieme-connect.de

This type of reaction can be highly regioselective. For instance, the reaction of aryl glycidyl (B131873) ethers with hydroxylamine yields 3-(aryloxy)-1-(hydroxyamino)propan-2-ols, which are valuable pharmacophores. thieme-connect.de The efficiency of ring-opening reactions with less reactive nucleophiles can be enhanced. The use of 5.0 M lithium perchlorate (B79767) in diethyl ether (LPDE) has been shown to facilitate the regioselective ring-opening of epoxides with poor nucleophiles, including O-trimethylsilylhydroxylamine. organic-chemistry.org More recently, a molecular editing strategy involving the selective ring-opening amination of isochromans has been reported for the synthesis of o-aminophenethyl alcohols, demonstrating an innovative approach to C-C bond cleavage under mild, transition-metal-free conditions. researchgate.net

Functional Group Interconversions and Protective Strategies

Alkylation Reactions of Hydroxylamine Moieties

The alkylation of hydroxylamines is a fundamental transformation for synthesizing N-substituted and O-substituted derivatives. However, these reactions present challenges regarding selectivity. Hydroxylamine itself can undergo alkylation on either the nitrogen or the oxygen atom, and overalkylation can lead to mixtures of mono- and di-substituted products. wikipedia.orgresearchgate.net

Direct alkylation of hydroxylamine with bulky alkyl halides, such as trityl chloride, can selectively yield N-monoalkylated products. thieme-connect.de In contrast, O-alkylation typically requires the deprotonation of the hydroxyl group with a strong base like sodium hydride prior to the addition of the alkylating agent. wikipedia.org

Palladium-catalyzed reactions offer a more controlled approach to hydroxylamine alkylation. For example, the telomerization of butadiene with hydroxylamine and its derivatives in the presence of a palladium catalyst system (Pd(acac)₂-Ph₃P-AlEt₃-CF₃CO₂H) allows for the synthesis of N- and O-2,7-octadienyl derivatives. researchgate.net The reaction conditions can be tuned to favor specific products, although mixtures are often obtained. For instance, the reaction of N,N-diethylhydroxylamine with butadiene yields the O-alkylation product, while the reaction with hydroxylamine itself produces a mix of N- and N,N-octadienyl derivatives. researchgate.net

Table 2: Products from Palladium-Catalyzed Alkylation of Hydroxylamines with Butadiene researchgate.net

| Hydroxylamine Substrate | Main Product(s) |

| NH₂OH | N-(2,7-octadienyl)hydroxylamine, N,N-bis(2,7-octadienyl)hydroxylamine |

| MeNHOH | N-Methyl-N-(2,7-octadienyl)hydroxylamine, N-Methyl-O-(2,7-octadienyl)hydroxylamine |

| PhNHOH | N-Phenyl-N-(2,7-octadienyl)hydroxylamine, N-Phenyl-O-(2,7-octadienyl)hydroxylamine |

| Et₂NOH | O-(2,7-Octadienyl)-N,N-diethylhydroxylamine |

Chemoselective O-Acylation of Hydroxyamino Alcohols

The selective acylation of the hydroxyl group in a hydroxyamino alcohol without affecting the hydroxylamine moiety presents a significant synthetic challenge. Standard acylation conditions would typically lead to reaction at the more nucleophilic nitrogen atom. However, a highly efficient method for achieving chemoselective O-acylation involves performing the reaction under strongly acidic conditions. ffi.nobeilstein-journals.org

In a suitable acidic medium, such as methanesulfonic acid or a mixture of acetic acid and perchloric acid, the amino group of the hydroxylamine is protonated. beilstein-journals.orgnih.gov This protonation effectively deactivates the nitrogen as a nucleophile, preventing N-acylation. ffi.nonih.gov Consequently, the acylation agent, typically an acyl halide or a carboxylic anhydride, reacts selectively with the alcohol's hydroxyl group to form the corresponding ester. ffi.nobeilstein-journals.org This method is scalable and often allows for the direct isolation of the O-acyl derivative as a crystalline salt in high purity without the need for chromatography. ffi.nonih.gov The technique has been successfully applied to a range of hydroxyamino acids and related amino alcohols. ffi.nonih.gov

Table 3: Conditions for Chemoselective O-Acylation beilstein-journals.org

| Substrate | Acylating Agent | Acidic Medium | Product | Reference |

| Hydroxy-L-proline | Acetyl chloride | HCl/Acetic Acid | O-Acetylhydroxy-L-proline hydrochloride | beilstein-journals.org |

| L-Serine | Acetyl chloride | HCl/Acetic Acid | O-Acetyl-L-serine hydrochloride | beilstein-journals.org |

| L-Threonine | Acetyl chloride | HCl/Acetic Acid | O-Acetyl-L-threonine hydrochloride | beilstein-journals.org |

| L-Tyrosine | Acetic anhydride | Methanesulfonic Acid | O-Acetyl-L-tyrosine | nih.gov |

Utilization of Protected Hydroxylamine Building Blocks

To overcome the challenges of selectivity in reactions involving the dual nucleophilicity of hydroxylamines, chemists frequently employ protected building blocks. iris-biotech.de Protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are attached to the nitrogen atom, which masks its reactivity and allows for selective transformations at other sites in the molecule. iris-biotech.de

For example, N,N'-Di-tert-butoxycarbonylhydroxylamine is a building block used for the efficient synthesis of alkoxyamines from alkyl bromides. iris-biotech.de Similarly, N,O-dimethylhydroxylamine has been introduced as an anomeric protecting group in carbohydrate synthesis. These N-glycosides are stable under various reaction conditions like acylation and alkylation but can be selectively cleaved when needed. researchgate.net The use of O-protected NH-free hydroxylamines has also emerged as a strategy in electrophilic amination reactions, enabling the construction of nitrogen-containing compounds. researchgate.net

The development of phosphoramidite (B1245037) building blocks with protected nitroxides, which are precursors to hydroxylamines, allows for their incorporation into DNA and RNA strands for structural studies. beilstein-journals.org These examples highlight the critical role of protected hydroxylamine synthons in modern organic synthesis, enabling complex molecule construction with high precision. iris-biotech.dersc.org

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of hydroxylamines is crucial for their application in medicinal chemistry and as chiral auxiliaries. Several powerful strategies have been developed to this end, with the nucleophilic addition to chiral nitrones being one of the most prominent. unizar.es By using nitrones derived from chiral sources, such as sugars or amino acids, the addition of organometallic reagents can proceed with a high degree of diastereoselectivity. unizar.esacademie-sciences.fr The stereochemical outcome is often dictated by the existing stereocenter(s) in the nitrone, which directs the nucleophilic attack to the less hindered face. unizar.es

Lewis acids can also be employed to control the stereoselectivity of nucleophilic additions to α-alkoxy nitrones, often reversing the facial selectivity observed in their absence. academie-sciences.fr

Another powerful method for stereoselective synthesis involves palladium-catalyzed tandem reactions. The arylation of O-homoallylhydroxylamines with aryl bromides, catalyzed by a palladium complex with a suitable ligand like Xantphos, affords N-aryl-3-arylmethylisoxazolidines in good yields and with excellent diastereoselectivity. acs.org Similarly, Pd-catalyzed carboetherification of N-butenyl hydroxylamines provides access to substituted isoxazolidines, which are precursors to 1,3-amino alcohols. nih.gov This method offers a complementary stereochemical outcome to traditional nitrone cycloaddition reactions. nih.gov One-pot stereoselective transformations, such as the conversion of N-(propargylic)hydroxylamines into cis-2-acylaziridines, further showcase the advanced strategies available for controlling stereochemistry in hydroxylamine synthesis. nih.govresearchgate.net

Table 4: Examples of Stereoselective Syntheses

| Reaction Type | Substrate | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| Nucleophilic Addition | Chiral cyclic nitrone | Alkyl Grignard reagent | Cyclic hydroxylamine | Complete diastereoselectivity | unizar.es |

| Nucleophilic Addition | α-Alkoxy nitrone | Organometallic + Lewis Acid | anti-Adduct hydroxylamine | Controlled by Lewis Acid | academie-sciences.fr |

| Tandem Arylation | O-Homoallylhydroxylamine | Pd₂(dba)₃ / Xantphos | N-Aryl-3-arylmethylisoxazolidine | Excellent diastereoselectivity | acs.org |

| Carboetherification | N-Butenyl hydroxylamine | Pd(OAc)₂ / DPE-Phos | Substituted isoxazolidine | High diastereoselectivity (3-5:1 dr) | nih.gov |

| Isomerization/Cyclization | N-(Propargylic)hydroxylamine | AgBF₄ / CuCl | cis-2-Acylaziridine | High stereoselectivity | nih.govresearchgate.net |

Computational and Theoretical Investigations of 2 Hydroxyamino Propan 2 Ol Systems

Studies on Hydrogen Bonding and Intermolecular InteractionsNo data available.

It is important to note that the absence of published research does not necessarily indicate a lack of significance for the compound. Rather, it may suggest that 2-(Hydroxyamino)propan-2-ol has not yet been a focus of extensive computational investigation. Future research may provide the necessary data to complete a comprehensive theoretical analysis of this molecule.

Spectroscopic and Structural Elucidation Techniques for Hydroxyamino Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of N-isopropylhydroxylamine, providing detailed information about the hydrogen and carbon framework.

For ¹H NMR spectroscopy, the isopropyl group gives rise to distinct signals. The methine proton (-CH) is expected to appear as a septet in the range of 3.0-3.2 ppm, a result of its coupling to the six equivalent protons of the two methyl groups. These methyl protons (-CH₃) would, in turn, appear as a doublet at approximately 1.1-1.2 ppm. The protons attached to the heteroatoms, the hydroxyl proton (-OH) and the amino proton (-NH), are exchangeable and their chemical shifts are highly dependent on factors like solvent, concentration, and temperature. Typically, the N-H proton resonates between 1.5 and 4.0 ppm as a broad singlet, while the O-H proton is found further downfield, between 4.0 and 6.0 ppm, also as a broad singlet. In the presence of deuterium (B1214612) oxide (D₂O), these signals would broaden or disappear due to proton exchange.

A ¹⁵N NMR spectrum is also referenced in databases for this compound, which would provide direct information about the electronic environment of the nitrogen atom. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for 2-(Hydroxyamino)propan-2-ol

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Methyl (-CH₃) | ~1.1 - 1.2 | Doublet |

| Methine (-CH) | ~3.0 - 3.2 | Septet |

| Amino (-NH) | ~1.5 - 4.0 | Broad Singlet |

| Hydroxyl (-OH) | ~4.0 - 6.0 | Broad Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-isopropylhydroxylamine, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, and C-N bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear in a similar region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations from the isopropyl group would be observed in the 2850-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations can be expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. While specific spectral data with precise wavenumbers for N-isopropylhydroxylamine are not detailed in readily accessible sources, the conformity of its infrared spectrum to its structure has been noted in supplier specifications. thermofisher.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Amino | N-H stretch | 3300 - 3500 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Amine | C-N stretch | 1000 - 1200 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For N-isopropylhydroxylamine, the molecular weight is 75.11 g/mol . alfa-chemistry.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 75. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of N-isopropylhydroxylamine, this would lead to the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion at m/z 60. This is indeed observed in the GC-MS data available for the compound, where the top peak is at m/z 60. nih.gov The fragmentation of a related compound, propan-2-amine, also shows a base peak resulting from the loss of a methyl group. docbrown.info

Table 3: Key m/z Peaks from GC-MS Data of N-isopropylhydroxylamine nih.gov

| m/z | Interpretation |

| 75 | Molecular Ion ([C₃H₉NO]⁺) |

| 60 | Fragment ion ([M - CH₃]⁺) |

Advanced Synthetic Applications of 2 Hydroxyamino Propan 2 Ol Scaffolds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.